molecular formula C11H14O4 B8531188 2-(3-Methoxypropoxy)benzoic acid

2-(3-Methoxypropoxy)benzoic acid

Cat. No.: B8531188
M. Wt: 210.23 g/mol
InChI Key: HMONSERRSQETNN-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)benzoic acid is a substituted benzoic acid derivative characterized by a methoxypropoxy (-O-(CH₂)₃-OCH₃) group at the ortho (2-) position of the aromatic ring. This structural feature imparts unique physicochemical properties, such as enhanced solubility in polar organic solvents due to the ether linkage and moderate hydrophilicity. The compound is of interest in medicinal chemistry and materials science, particularly in the design of high-κ dielectrics (e.g., polar nematic fluids) and bioactive molecules .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methoxypropoxy)benzoic acid

InChI

InChI=1S/C11H14O4/c1-14-7-4-8-15-10-6-3-2-5-9(10)11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

HMONSERRSQETNN-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: Moving the methoxypropoxy group from the 2- to 4-position (e.g., 2-Methoxy-4-(3-methoxypropoxy)benzoic acid) alters electronic distribution, as evidenced by NMR chemical shifts (C=O δC: ~170 ppm in both isomers) . Di-substituted analogs (e.g., 4-Methoxy-3-(3-methoxypropoxy)benzoic acid) exhibit higher polarity, improving aqueous solubility compared to mono-substituted derivatives .
  • Functional Group Variations :

    • Replacing the methoxypropoxy chain with a benzoyl group (e.g., 2-(4-Methoxybenzoyl)benzoic acid) introduces π-π stacking capabilities, enhancing binding affinity to receptors (ΔGbinding: -8.2 kcal/mol vs. -7.5 kcal/mol for saccharin) .
    • Nitro-substituted analogs (e.g., 3-Methoxy-2-nitrobenzoic acid) exhibit stronger acidity (pKa ~2.5) due to the electron-withdrawing nitro group, whereas methoxypropoxy derivatives are less acidic (estimated pKa ~4–5) .

Research Findings and Data

Physicochemical Properties

  • Solubility : Methoxypropoxy-substituted benzoic acids exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to methyl- or nitro-substituted analogs .
  • Thermal Stability : Melting points for methoxypropoxy derivatives range from 120–150°C, whereas nitro-substituted analogs melt at higher temperatures (~180–200°C) due to stronger intermolecular interactions .

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